3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Overview
Description
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a chemical compound with the molecular formula C3H3BrN2O. It has a molecular weight of 162.97 . The compound is a liquid and is stored at temperatures below -20°C .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which includes this compound, involves a five-membered heterocyclic ring system consisting of two carbon, two nitrogen, and one oxygen atom . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 and the InChI key STAIGPZGPQPXIB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 162.97 , and it is a liquid at room temperature . It is stored under an inert atmosphere and at temperatures below -20°C .Scientific Research Applications
Synthesis and Characterization
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a compound of interest in the synthesis of various heterocyclic compounds, serving as a key intermediate in the creation of novel chemical entities. Studies have demonstrated its utility in the development of new molecules with potential applications ranging from material science to pharmaceuticals. For instance, the synthesis of novel polyheterocyclic ring systems derived from this compound has been explored, indicating its versatility in organic synthesis (Abdel‐Latif et al., 2019).
Photophysical Properties
Research has also been conducted on the photophysical properties of derivatives of this compound, with a focus on the development of materials for optical applications. For example, studies on the photophysical study and theoretical calculations of an ionic liquid crystal bearing an oxadiazole moiety, which includes structural similarities to this compound, showcase the potential for applications in fluorescent materials and sensors (Pedro et al., 2012).
Coordination Chemistry
The coordination chemistry of pyrazolylpyridines, closely related to the structure of this compound, has been extensively studied. These compounds serve as versatile ligands in the formation of metal complexes, which have been investigated for various applications including luminescent materials for biological sensing and iron complexes for catalysis (Halcrow, 2005).
Safety and Hazards
The safety information for 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKGVCYLZLWOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283108-13-3 | |
Record name | 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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